molecular formula C9H8O4 B2511987 4-Formyl-3-methoxybenzoic acid CAS No. 80893-99-8

4-Formyl-3-methoxybenzoic acid

Cat. No. B2511987
Key on ui cas rn: 80893-99-8
M. Wt: 180.159
InChI Key: HYBGYWUQRRQICT-UHFFFAOYSA-N
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Patent
US07772285B2

Procedure details

1.72 g of methyl 4-formyl-3-methoxybenzoate was dissolved in 8.6 mL of methanol, to which 2.6 mL of a 20% aqueous solution of sodium hydroxide was added at room temperature, and this solution was stirred for one hour at the same temperature. The reaction mixture, to which water was added, was adjusted to pH 2 with 6M hydrochloric acid, and resultant precipitate was filtered out therefrom and washed with water to yield 1.49 g of 4-formyl-3-methoxybenzoic acid as light yellow solid.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[CH:5][C:4]=1[O:13][CH3:14])=[O:2].O.Cl>CO.[OH-].[Na+]>[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:13][CH3:14])=[O:2] |f:4.5|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
C(=O)C1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
8.6 mL
Type
solvent
Smiles
CO
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
this solution was stirred for one hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
FILTRATION
Type
FILTRATION
Details
was filtered out therefrom and
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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